molecular formula C6H4Br2N4S B1429116 4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine CAS No. 141215-32-9

4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine

Cat. No. B1429116
CAS RN: 141215-32-9
M. Wt: 324 g/mol
InChI Key: SFFHORYSGHXVGU-UHFFFAOYSA-N
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Description

“4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine” is a chemical compound with the empirical formula C6H2Br2N2S. It is used as a monomer for the synthesis of light-emitting and conducting polymers for organic electronics . The molecular weight of this compound is 293.97 .

Scientific Research Applications

Organic Electronics

4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine: is a monomer used in the synthesis of light-emitting and conducting polymers for organic electronics . These materials are crucial for developing organic light-emitting diodes (OLEDs), which are used in displays for various devices such as smartphones, TVs, and tablets due to their efficiency and vibrant colors.

Photovoltaic Devices

This compound serves as a building block for low band gap conjugated polymers and oligomers in photovoltaic devices . The resulting materials are used in organic solar cells, which offer the advantages of flexibility, lightweight, and the potential for low-cost production compared to traditional silicon-based solar cells.

properties

IUPAC Name

4,7-dibromo-2,1,3-benzothiadiazole-5,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2N4S/c7-1-3(9)4(10)2(8)6-5(1)11-13-12-6/h9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFHORYSGHXVGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C2=NSN=C2C(=C1N)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30738283
Record name 4,7-Dibromo-2,1,3-benzothiadiazole-5,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine

CAS RN

141215-32-9
Record name 4,7-Dibromo-2,1,3-benzothiadiazole-5,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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